molecular formula C16H20ClN3O3S B10972134 methyl ({5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate

methyl ({5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate

Cat. No.: B10972134
M. Wt: 369.9 g/mol
InChI Key: JRRRIMUUTXIJBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-({5-[1-(2-CHLORO-5-METHYLPHENOXY)ETHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE is a complex organic compound that features a triazole ring, a phenoxyethyl group, and a sulfanyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({5-[1-(2-CHLORO-5-METHYLPHENOXY)ETHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Attachment of the Phenoxyethyl Group: This step involves the reaction of the triazole intermediate with 2-chloro-5-methylphenol in the presence of a base to form the phenoxyethyl group.

    Introduction of the Sulfanyl Acetate Moiety: The final step involves the reaction of the intermediate with methyl bromoacetate in the presence of a base to introduce the sulfanyl acetate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({5-[1-(2-CHLORO-5-METHYLPHENOXY)ETHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The chloro group on the phenoxyethyl moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted phenoxyethyl derivatives.

Scientific Research Applications

METHYL 2-({5-[1-(2-CHLORO-5-METHYLPHENOXY)ETHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 2-({5-[1-(2-CHLORO-5-METHYLPHENOXY)ETHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets. The triazole ring can interact with metal ions or enzyme active sites, while the phenoxyethyl group can engage in hydrophobic interactions. The sulfanyl acetate moiety can undergo further chemical modifications, enhancing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-({5-[1-(2-CHLORO-5-METHYLPHENOXY)ETHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE: is similar to other triazole-based compounds such as:

Uniqueness

What sets METHYL 2-({5-[1-(2-CHLORO-5-METHYLPHENOXY)ETHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the phenoxyethyl group and the sulfanyl acetate moiety provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H20ClN3O3S

Molecular Weight

369.9 g/mol

IUPAC Name

methyl 2-[[5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C16H20ClN3O3S/c1-5-20-15(18-19-16(20)24-9-14(21)22-4)11(3)23-13-8-10(2)6-7-12(13)17/h6-8,11H,5,9H2,1-4H3

InChI Key

JRRRIMUUTXIJBS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)OC)C(C)OC2=C(C=CC(=C2)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.